N-(2-Fluoro-4-methylbenzyl)-N-methylamine

Medicinal Chemistry ADME Physicochemical Property

N-(2-Fluoro-4-methylbenzyl)-N-methylamine (CAS 1178323-61-9) is a fluorinated phenylmethylamine derivative, classified as a secondary amine with a C9H12FN molecular formula and a molecular weight of 153.2 g/mol. The compound features a 2-fluoro-4-methylbenzyl moiety and an N-methylamine group, and it is typically supplied as a liquid with a predicted boiling point of 196.2±25.0 °C and a predicted density of 1.010±0.06 g/cm³.

Molecular Formula C9H12FN
Molecular Weight 153.2 g/mol
CAS No. 1178323-61-9
Cat. No. B1394074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Fluoro-4-methylbenzyl)-N-methylamine
CAS1178323-61-9
Molecular FormulaC9H12FN
Molecular Weight153.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CNC)F
InChIInChI=1S/C9H12FN/c1-7-3-4-8(6-11-2)9(10)5-7/h3-5,11H,6H2,1-2H3
InChIKeyLSWJHKWLOOQSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Fluoro-4-methylbenzyl)-N-methylamine CAS 1178323-61-9: A N-Methylated 2-Fluoro-4-methylbenzylamine Scaffold for Medicinal Chemistry Procurement


N-(2-Fluoro-4-methylbenzyl)-N-methylamine (CAS 1178323-61-9) is a fluorinated phenylmethylamine derivative, classified as a secondary amine with a C9H12FN molecular formula and a molecular weight of 153.2 g/mol . The compound features a 2-fluoro-4-methylbenzyl moiety and an N-methylamine group, and it is typically supplied as a liquid with a predicted boiling point of 196.2±25.0 °C and a predicted density of 1.010±0.06 g/cm³ . It is primarily utilized as a pharmaceutical intermediate and a versatile building block in organic synthesis .

Why Generic Substitution Fails for N-(2-Fluoro-4-methylbenzyl)-N-methylamine: The Impact of Methylation and Ring Substitution on Physicochemical and Functional Differentiation


Generic substitution among benzylamine derivatives is not a straightforward process, as even minor structural variations profoundly influence key physicochemical parameters. The N-methylation and specific fluorine substitution pattern on the benzyl ring of N-(2-Fluoro-4-methylbenzyl)-N-methylamine collectively dictate its ionization state (pKa), lipophilicity (LogP), and reactivity, which are critical drivers for its utility in drug design and synthesis [1]. As demonstrated below, substituting a close analog with a different fluorine position or a different N-alkyl group can result in a compound with a significantly different pKa (e.g., a shift of 0.67 units ) or molecular weight, potentially altering its behavior in a synthetic sequence or its ADME profile. Therefore, the selection of N-(2-Fluoro-4-methylbenzyl)-N-methylamine must be guided by its specific, quantifiable characteristics to ensure the desired outcome in a given application.

N-(2-Fluoro-4-methylbenzyl)-N-methylamine Quantitative Evidence Guide: Data-Driven Procurement and Selection


pKa Reduction via Ortho-Fluorine and N-Methyl Substitution: Implications for Ionization State

The predicted pKa of N-(2-Fluoro-4-methylbenzyl)-N-methylamine is 9.28±0.10 , which is significantly lower than that of its non-fluorinated, N-methylated analog N-methylbenzylamine (pKa 9.75±0.10 [1]). This reduction in basicity is consistent with the electron-withdrawing effect of the ortho-fluorine substituent, which lowers the electron density on the amine nitrogen. This shift in pKa affects the compound's ionization state at physiological pH and its behavior in acid-base extractions, offering a quantifiable advantage in synthetic workups and formulation development.

Medicinal Chemistry ADME Physicochemical Property

Molecular Weight and Functionality: A Balance for Building Block Utility

With a molecular weight of 153.2 g/mol , N-(2-Fluoro-4-methylbenzyl)-N-methylamine occupies a strategic middle ground in molecular weight compared to its closest analogs. It is heavier than the primary amine 2-fluoro-4-methylbenzylamine (139.17 g/mol [1]) due to N-methylation, but lighter than the ethyl analog N-(2-Fluoro-4-methylbenzyl)ethanamine (C10H14FN, 167.23 g/mol ). This intermediate molecular weight, combined with the N-methyl secondary amine functionality, provides a distinct reactivity profile: it is less nucleophilic than the primary amine but offers a different steric and electronic environment compared to the ethyl derivative, making it a versatile intermediate for introducing a specific substituted benzylamine motif without excessive bulk.

Organic Synthesis Medicinal Chemistry Building Block

Differential pKa Among Regioisomeric Fluorobenzylmethylamines

The position of the fluorine substituent on the benzyl ring critically impacts the amine's basicity. The predicted pKa of N-(2-Fluoro-4-methylbenzyl)-N-methylamine is 9.28±0.10 . This is notably different from its 3-fluoro regioisomer, 3-Fluoro-N-methylbenzylamine (CAS 90389-84-7), which has a predicted pKa of 9.39±0.10 , and its 4-fluoro regioisomer, 4-Fluoro-N-methylbenzylamine (CAS 405-66-3), with a predicted pKa of 9.71±0.10 . The ortho-fluorine in the target compound exerts the strongest electron-withdrawing inductive effect, resulting in the lowest basicity among the three regioisomers.

Medicinal Chemistry ADME Physicochemical Property

N-(2-Fluoro-4-methylbenzyl)-N-methylamine Best Research and Industrial Application Scenarios


Medicinal Chemistry: A Versatile Secondary Amine Building Block

N-(2-Fluoro-4-methylbenzyl)-N-methylamine serves as a key intermediate for introducing a specific N-methylated, ortho-fluoro substituted benzylamine motif into drug candidates. Its distinct molecular weight and secondary amine functionality provide a balanced reactivity profile, making it ideal for synthesizing a wide range of compounds, including those targeting neurological and inflammatory pathways, as evidenced by the broader class of fluorinated benzylamines [1]. The quantifiable differences in pKa relative to its regioisomers and primary amine analog allow for the deliberate tuning of physicochemical properties in lead optimization programs.

Chemical Biology and Probe Development

The compound's unique combination of a secondary amine and a fluorinated aromatic ring makes it a valuable precursor for developing targeted chemical probes. The ortho-fluorine and N-methyl group modulate the electron density and sterics of the molecule, which can be exploited to design probes with specific binding characteristics [2]. The differential pKa among regioisomers provides a tool for investigating how subtle changes in amine basicity affect target engagement and cellular distribution.

Agrochemical Intermediate Synthesis

The fluorinated benzylamine scaffold is a common motif in agrochemicals, where fluorine substitution is used to enhance metabolic stability and alter lipophilicity. N-(2-Fluoro-4-methylbenzyl)-N-methylamine can be employed as an intermediate in the synthesis of novel herbicides, fungicides, or insecticides . Its specific substitution pattern and N-methyl functionality offer a distinct chemical space compared to other commercially available benzylamine derivatives, potentially leading to compounds with improved environmental profiles or target selectivity.

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